3-(1H-benzimidazol-1-yl)-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused to a pyrrole ring, with a chlorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.
Formation of Pyrrole Ring: Using a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activity.
Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Dyes and Pigments: Possible use as a precursor in the synthesis of dyes.
Polymers: Incorporation into polymer matrices to enhance properties like thermal stability.
Mechanism of Action
The mechanism of action for any biological activity would involve interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrole Derivatives: Compounds like porphyrins, which are crucial in biological systems (e.g., heme).
Uniqueness
The unique combination of benzimidazole and pyrrole rings, along with the chlorophenyl group, may confer distinct chemical and biological properties, making this compound a valuable subject for further research.
Properties
Molecular Formula |
C17H10ClN3O2 |
---|---|
Molecular Weight |
323.7 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-(2-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-1-3-7-13(11)21-16(22)9-15(17(21)23)20-10-19-12-6-2-4-8-14(12)20/h1-10H |
InChI Key |
WXRHIOFUKORKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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